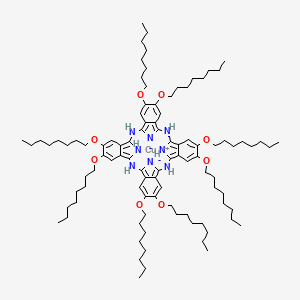
Copper(II) 2 3 9 10 16 17 23 24-octakis&
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper(II) 2,3,9,10,16,17,23,24-octakis(octyloxy)-29H,31H-phthalocyanine is an organometallic compound with the molecular formula C96H144CuN8O8. It is known for its use as an infrared dye and has applications in various fields such as photonics and optical materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper(II) 2,3,9,10,16,17,23,24-octakis(octyloxy)-29H,31H-phthalocyanine can be synthesized by reacting phthalocyanine blue with an appropriate amount of copper(II) salt under alkaline conditions. The reaction conditions, including temperature and stirring speed, need to be carefully controlled to obtain a pure product .
Industrial Production Methods
In industrial settings, the compound is typically produced in bulk by following similar synthetic routes but on a larger scale. The process involves the cyclic tetramerization of substituted phthalonitrile or through a diiminoisoindoline intermediate .
Chemical Reactions Analysis
Types of Reactions
Copper(II) 2,3,9,10,16,17,23,24-octakis(octyloxy)-29H,31H-phthalocyanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: It can be reduced under specific conditions, although detailed reduction pathways are less commonly reported.
Substitution: The octyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include copper(II) salts, oxidizing agents like m-chloroperbenzoic acid, and various solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hexylthio substituents in similar compounds results in the formation of hexylsulfonyl derivatives .
Scientific Research Applications
Copper(II) 2,3,9,10,16,17,23,24-octakis(octyloxy)-29H,31H-phthalocyanine has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which Copper(II) 2,3,9,10,16,17,23,24-octakis(octyloxy)-29H,31H-phthalocyanine exerts its effects involves its ability to absorb infrared light. This property makes it useful in applications such as photodynamic therapy, where it can generate reactive oxygen species upon light activation, targeting cancer cells . The molecular targets and pathways involved include the interaction with cellular components leading to oxidative stress and cell death .
Comparison with Similar Compounds
Similar Compounds
Copper(II) phthalocyanine: A simpler phthalocyanine compound without the octyloxy substituents.
Copper(II) 2,3,9,10,16,17,23,24-octafluorophthalocyanine: A similar compound with fluorine substituents instead of octyloxy groups.
Uniqueness
Copper(II) 2,3,9,10,16,17,23,24-octakis(octyloxy)-29H,31H-phthalocyanine is unique due to its specific octyloxy substituents, which enhance its solubility and infrared absorption properties compared to other phthalocyanine derivatives .
Properties
Molecular Formula |
C96H150CuN8O8 |
|---|---|
Molecular Weight |
1607.8 g/mol |
IUPAC Name |
copper;6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene |
InChI |
InChI=1S/C96H150N8O8.Cu/c1-9-17-25-33-41-49-57-105-81-65-73-74(66-82(81)106-58-50-42-34-26-18-10-2)90-97-89(73)101-91-75-67-83(107-59-51-43-35-27-19-11-3)84(108-60-52-44-36-28-20-12-4)68-76(75)93(98-91)103-95-79-71-87(111-63-55-47-39-31-23-15-7)88(112-64-56-48-40-32-24-16-8)72-80(79)96(100-95)104-94-78-70-86(110-62-54-46-38-30-22-14-6)85(69-77(78)92(99-94)102-90)109-61-53-45-37-29-21-13-5;/h65-72,97,100-104H,9-64H2,1-8H3;/q-2;+2 |
InChI Key |
SZLALWGZRRNFKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC2=C3NC(=C2C=C1OCCCCCCCC)NC4=C5C=C(C(=CC5=C([N-]4)NC6=C7C=C(C(=CC7=C(N6)NC8=C9C=C(C(=CC9=C(N3)[N-]8)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



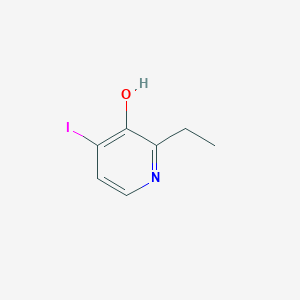
![Methyl 5-hydroxy-2'-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B12084632.png)

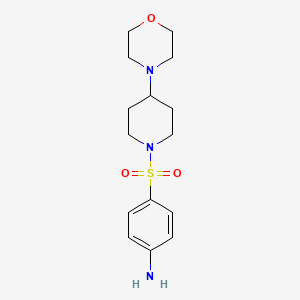
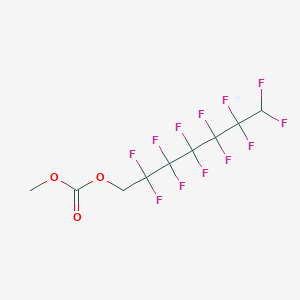



![2-(2-Chlorophenyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B12084674.png)
![Propanedinitrile, 2-[2-[3,5-bis(trifluoromethyl)phenyl]diazenyl]-](/img/structure/B12084690.png)

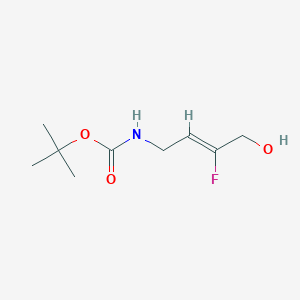
![3-Chloro-3-(2'-fluoro[1,1'-biphenyl]-4-yl)-2-methylacrylaldehyde](/img/structure/B12084707.png)
